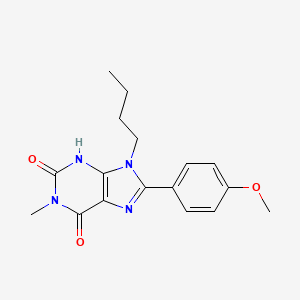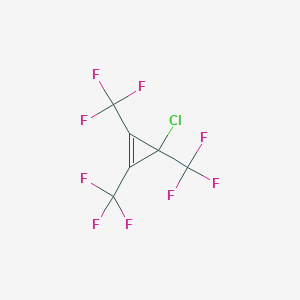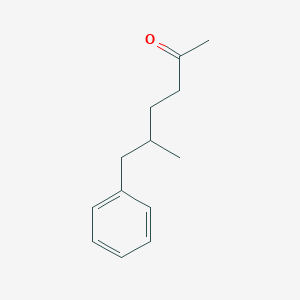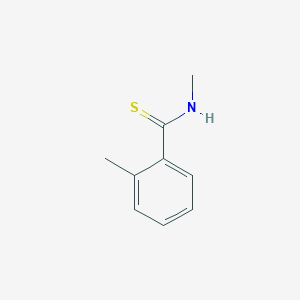![molecular formula C14H4Cl10O3 B14602875 Benzene, 1,1'-[oxybis(methyleneoxy)]bis[2,3,4,5,6-pentachloro- CAS No. 60093-94-9](/img/structure/B14602875.png)
Benzene, 1,1'-[oxybis(methyleneoxy)]bis[2,3,4,5,6-pentachloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,1’-[oxybis(methyleneoxy)]bis[2,3,4,5,6-pentachloro-: is a complex organic compound with a molecular structure that includes multiple benzene rings substituted with chlorine atoms and connected through oxygen and methylene bridges. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-[oxybis(methyleneoxy)]bis[2,3,4,5,6-pentachloro- involves multiple steps, typically starting with the chlorination of benzene rings. The chlorinated benzene is then reacted with formaldehyde and oxygen to form the methyleneoxy bridges. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes followed by the formation of methyleneoxy bridges. The use of continuous flow reactors and advanced separation techniques ensures high purity and yield of the final product.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can remove chlorine atoms or reduce the benzene rings to cyclohexane derivatives.
Substitution: Electrophilic substitution reactions can replace chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents such as sodium hydroxide or ammonia can facilitate substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce cyclohexane derivatives.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Although not directly used as a drug, its derivatives are explored for their potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including flame retardants and plasticizers.
作用機序
The mechanism of action of Benzene, 1,1’-[oxybis(methyleneoxy)]bis[2,3,4,5,6-pentachloro- involves its interaction with various molecular targets. The chlorine atoms and methyleneoxy bridges contribute to its reactivity, allowing it to form stable complexes with other molecules. These interactions can disrupt biological pathways or enhance the stability of industrial products.
類似化合物との比較
- Benzene, 1,1’-[oxybis(methylene)]bis-
- Decabromodiphenyl oxide
Comparison: Compared to similar compounds, Benzene, 1,1’-[oxybis(methyleneoxy)]bis[2,3,4,5,6-pentachloro- is unique due to its specific substitution pattern and the presence of methyleneoxy bridges. This structural uniqueness imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for specialized applications in various fields.
特性
CAS番号 |
60093-94-9 |
|---|---|
分子式 |
C14H4Cl10O3 |
分子量 |
574.7 g/mol |
IUPAC名 |
1,2,3,4,5-pentachloro-6-[(2,3,4,5,6-pentachlorophenoxy)methoxymethoxy]benzene |
InChI |
InChI=1S/C14H4Cl10O3/c15-3-5(17)9(21)13(10(22)6(3)18)26-1-25-2-27-14-11(23)7(19)4(16)8(20)12(14)24/h1-2H2 |
InChIキー |
RBEKGGNJPQZCJC-UHFFFAOYSA-N |
正規SMILES |
C(OCOC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Phenoxycarbonyl)amino]phenyl carbonochloridate](/img/structure/B14602798.png)
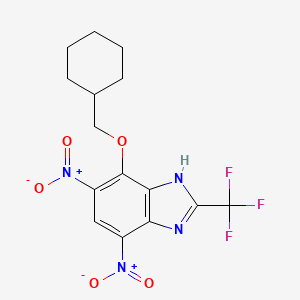
![3-Pyridinecarbonitrile, 6-methyl-4-phenyl-2-[(phenylmethyl)amino]-](/img/structure/B14602805.png)
![1-Nonanone, 1-[7-(3-methylhexyl)-9H-fluoren-2-yl]-](/img/structure/B14602835.png)
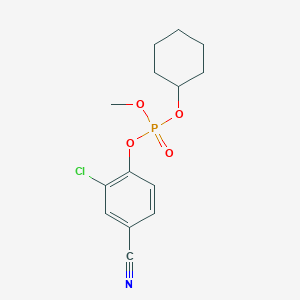
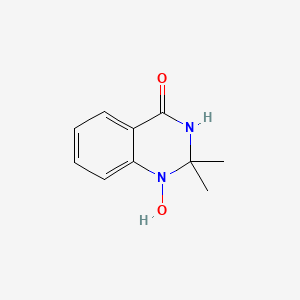
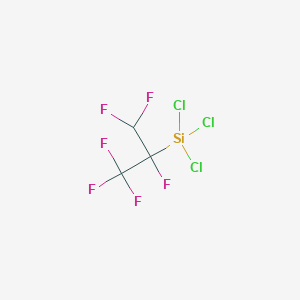

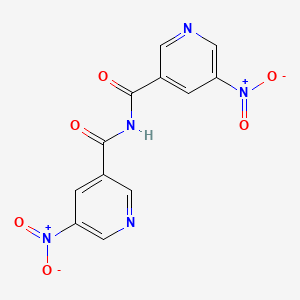
![3-[Benzoyl(hydroxy)amino]benzene-1-sulfonic acid](/img/structure/B14602863.png)
